3-Fluoro-3-Methylpyrrolidine p-Toluenesulfonate
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Overview
Description
3-Fluoro-3-Methylpyrrolidine p-Toluenesulfonate is a chemical compound with the molecular formula C12H18FNO3S and a molecular weight of 275.34 g/mol . It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and is often used in various chemical and pharmaceutical research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-3-Methylpyrrolidine p-Toluenesulfonate typically involves the reaction of 3-Fluoro-3-Methylpyrrolidine with p-Toluenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions, including temperature, pressure, and solvent purity, to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-3-Methylpyrrolidine p-Toluenesulfonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the p-toluenesulfonate group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and potassium tert-butoxide (KOtBu) in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrrolidines, while oxidation can produce corresponding ketones or carboxylic acids .
Scientific Research Applications
3-Fluoro-3-Methylpyrrolidine p-Toluenesulfonate is used in several scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules.
Biology: It is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: The compound is explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Fluoro-3-Methylpyrrolidine p-Toluenesulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-Fluoro-2-Methylpyrrolidine p-Toluenesulfonate
- 3-Chloromethyl-1-Methylpyrrolidine
- 6-Fluoro-3-(1-Methyl-1,2,3,6-Tetrahydro-4-Pyridinyl)-1H-Indole
Uniqueness
3-Fluoro-3-Methylpyrrolidine p-Toluenesulfonate is unique due to its specific fluorine substitution, which can significantly alter its chemical reactivity and biological activity compared to other similar compounds. This uniqueness makes it valuable in specialized research and industrial applications .
Properties
Molecular Formula |
C12H18FNO3S |
---|---|
Molecular Weight |
275.34 g/mol |
IUPAC Name |
3-fluoro-3-methylpyrrolidine;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C7H8O3S.C5H10FN/c1-6-2-4-7(5-3-6)11(8,9)10;1-5(6)2-3-7-4-5/h2-5H,1H3,(H,8,9,10);7H,2-4H2,1H3 |
InChI Key |
MXPNLFFEKYTWTP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC1(CCNC1)F |
Origin of Product |
United States |
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